3-Deoxysucrose

Description

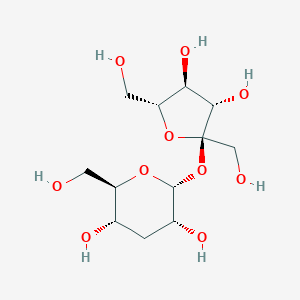

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O10/c13-2-7-5(16)1-6(17)11(20-7)22-12(4-15)10(19)9(18)8(3-14)21-12/h5-11,13-19H,1-4H2/t5-,6+,7+,8+,9+,10-,11+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBBKUOGNQMNRX-FCYDWXPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC(C1O)OC2(C(C(C(O2)CO)O)O)CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@@H]([C@@H]1O)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80907008 | |

| Record name | Hex-2-ulofuranosyl 3-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80907008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102039-75-8 | |

| Record name | 3-Deoxysucrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102039758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hex-2-ulofuranosyl 3-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80907008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Chemical and Chemoenzymatic Synthesis of 3 Deoxysucrose and Its Analogues

Chemoenzymatic Synthesis Strategies for 3-Deoxysugar Derivatives

Chemoenzymatic approaches leverage the catalytic power and specificity of enzymes to perform reactions that are difficult or inefficient to achieve solely through chemical means. These strategies often involve the use of enzymes for specific oxidation, reduction, or carbon-carbon bond formation steps, followed by chemical transformations to complete the synthesis of 3-deoxysugar derivatives.

Enzyme-Catalyzed Oxidation and Reduction Pathways towards 3-Ketosucrose (B162324) Intermediates

A key intermediate in the synthesis of 3-deoxysucrose and its derivatives is 3-ketosucrose, where the hydroxyl group at the C-3 position of the glucose moiety is oxidized to a ketone. Enzyme-catalyzed oxidation offers a regioselective route to this intermediate. For instance, microbial oxidation of sucrose (B13894) using Agrobacterium tumefaciens has been shown to produce 3-ketosucrose. nih.govresearchgate.netontosight.ai Improved conditions for large-scale oxidation of sucrose by Agrobacterium tumefaciens have been developed, yielding homogeneous solutions of 3-ketosucrose. nih.govresearchgate.net

Glucoside 3-dehydrogenase (G3DH), a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme, is known to catalyze the site-selective oxidation of the C-3 hydroxyl group in glucosides and galactosides to their corresponding 3-ketoglycosides. This enzyme exhibits broad substrate specificity and regioselectivity, making it a valuable tool for preparing 3-keto sugars, including 3-ketosucrose. ajol.info

Stereoselective Conversion of 3-Ketosucrose to 3-Amino-3-deoxysucrose

3-Ketosucrose serves as a versatile synthon for the synthesis of various sucrose analogues, including 3-amino-3-deoxysucrose. researchgate.netresearchgate.net The conversion of 3-ketosucrose to 3-amino-3-deoxysucrose often involves reductive amination. Dissolving-metal reduction of oximes derived from 3-ketosucrose has been reported to yield mixtures of amino disaccharides, with the gluco epimer (3-amino-3-deoxysucrose) being predominant. nih.govresearchgate.net

A more efficient and highly stereoselective approach involves the hydrogenation of peracetylated 3-ketosucrose, which exclusively yields the allo isomer (2,4,6-tri-O-acetyl-alpha-D-allopyranosyl 1,3,4,6-tetra-O-acetyl-beta-D-fructofuranoside). nih.govresearchgate.net This intermediate can then be converted to 3-amino-3-deoxysucrose through subsequent chemical steps, such as reaction with lithium azide (B81097) to form the 3-azido derivative, followed by reduction. nih.govresearchgate.net This route highlights the power of combining enzymatic oxidation with stereoselective chemical transformations.

Application of Aldolase Activity for 3-Deoxysugar Derivatives

Aldolases are enzymes that catalyze the formation of carbon-carbon bonds, typically between an aldehyde or ketone donor and an aldehyde or ketone acceptor. mdpi.comcsic.es Their promiscuous activity has been exploited for the synthesis of various deoxysugar derivatives. mdpi.comcsic.esnih.gov Specifically, aldolases can catalyze the diastereoselective addition of pyruvate (B1213749) enolate to aldehydes, providing a chemoenzymatic method for preparing differentially protected 3-deoxysugar derivatives from readily available starting materials. nih.gov This approach has been illustrated in the synthesis of compounds like 2-keto-3-deoxy-D-manno-octulosonic acid (KDO) and 2-keto-3-deoxy-D-glycero-D-galacto-nonulosonic acid (KDN), which are important 3-deoxysugars found in bacterial cell walls and other biological contexts. nih.gov

Aldolases are recognized as valuable biocatalysts for the stereoselective synthesis of chiral compounds, including unusual deoxysugars. mdpi.comcsic.es Their ability to form stable intermediates and minimize side reactions offers advantages over traditional chemical synthesis for certain deoxysugar structures. mdpi.com Research into the substrate specificity and facial selectivity of 2-keto-3-deoxysugar acid aldolases continues to expand their potential applications in synthesizing biologically active molecules. nih.govresearchgate.net

Chemical Synthesis Routes to 3-Deoxysucrose and Related Sucrose Analogues

Chemical synthesis provides alternative or complementary routes to access 3-deoxysucrose and its analogues, often involving deoxygenation strategies or the introduction of sulfur atoms.

Deoxygenation Protocols at the C-3 Position of Sucrose Precursors

Direct deoxygenation at the C-3 position of sucrose or its precursors is a crucial step in the chemical synthesis of 3-deoxysucrose. Various protocols have been developed for this purpose. One approach involves the conversion of the C-3 hydroxyl group into a leaving group, such as a triflate, followed by nucleophilic displacement or reduction. nih.govresearchgate.net For example, a triflate derived from a protected allo isomer of sucrose (obtained from 3-ketosucrose) can react with lithium azide to yield a 3-azido-3-deoxysucrose derivative, which can then be reduced to 3-amino-3-deoxysucrose. nih.govresearchgate.net

Another strategy involves radical deoxygenation methods, such as the Barton-McCombie deoxygenation, although applying these methods regioselectively to a complex molecule like sucrose requires careful protection group strategies. The synthesis of fluorinated deoxysucrose analogues, including 3-deoxy-3-fluorosucrose (B3363369), has also been reported, often involving complex synthetic routes. plos.org The development of efficient and regioselective deoxygenation protocols remains an important aspect of 3-deoxysucrose synthesis.

Synthesis of 3-Thio-2-deoxysugar Derivatives and Analogues

The synthesis of sugar derivatives containing sulfur atoms, such as 3-thio-2-deoxysugar derivatives, represents another class of sucrose analogues with potential biological relevance. While the direct synthesis of 3-thiosucrose is challenging, routes involving activated sucrose precursors have been explored. The reaction of a triflate derived from a protected allo isomer of sucrose with potassium ethylxanthate (B89882) has been shown to lead to a mixture of products, including a 3-S-ethoxythiocarbonyl-3-thiosucrose derivative, which could be converted to 3-thiosucrose. nih.gov

Preparation of 3-Azido-3-deoxysucrose

The preparation of 3-azido-3-deoxysucrose is often approached through the modification of key sucrose derivatives, such as 3-ketosucrose. A chemoenzymatic route involving the microbial oxidation of sucrose by Agrobacterium tumefaciens has been improved for large-scale preparation of 3-ketosucrose, achieving yields of 40%. fishersci.ca 3-Ketosucrose peracetate serves as a crucial intermediate in the synthesis of 3-amino-3-deoxysucrose and its derivatives. fishersci.ca

A more efficient approach to obtain 3-amino-3-deoxysucrose involves the highly stereoselective hydrogenation of 3-ketosucrose peracetate, which exclusively yields the allo isomer, 2,4,6-tri-O-acetyl-alpha-D-allopyranosyl 1,3,4,6-tetra-O-acetyl-beta-D-fructofuranoside. fishersci.ca The triflate derivative of this allo isomer is a key precursor for introducing the azide group at the C-3 position. fishersci.ca Reaction of this triflate compound with lithium azide affords 3-azido-3-deoxysucrose peracetate. fishersci.ca This azido (B1232118) intermediate can then be converted to 3-amino-3-deoxysucrose. fishersci.ca

| Intermediate Compound | Reaction/Transformation | Product Compound | Reported Yield | Source |

| Sucrose | Microbial oxidation (A. tumefaciens) | 3-Ketosucrose | 40% | fishersci.ca |

| 3-Ketosucrose | Treatment with hydroxylamine (B1172632)/methoxylamine | Oximes (3a, 3b) | Excellent | fishersci.ca |

| 3-Ketosucrose peracetate | Stereoselective hydrogenation | Allo isomer peracetate | Not specified | fishersci.ca |

| Triflate of Allo isomer peracetate | Reaction with lithium azide | 3-Azido-3-deoxysucrose peracetate | Not specified | fishersci.ca |

| 3-Azido-3-deoxysucrose peracetate | Conversion | 3-amino-3-deoxysucrose | Not specified | fishersci.ca |

Regioselective Functionalization and Derivatization Approaches for Sucrose Analogues

The regioselective functionalization and derivatization of sucrose analogues are challenging due to the presence of multiple hydroxyl groups with similar reactivity. However, the use of versatile synthons like 3-ketosucrose has enabled the regioselective introduction of various functional groups. uni-freiburg.dejst.go.jp

3-Ketosucrose, obtained through microbial oxidation, serves as an appropriate building block for regioselective syntheses. uni-freiburg.dejst.go.jp Condensation of 3-ketosucrose with hydroxylamine and its derivatives allows for the formation of oximes and substituted products. uni-freiburg.dejst.go.jp Reductive amination of 3-ketosucrose yields 3-amino-3-deoxy-alpha-D-allopyranosyl-beta-D-fructofuranoside with improved yield and high stereoselectivity. uni-freiburg.de This amino derivative can be further functionalized, for instance, to methacryloyl and fatty acid derivatives. uni-freiburg.dejst.go.jp

Beyond modifications at the 3-position, regioselective derivatization of sucrose can be achieved through various strategies. Selective silylation of specific hydroxyl groups, such as the C6' position in protected sucrose derivatives, followed by functionalization of other positions (e.g., C1', C6), has been reported as a route to complex sucrose derivatives. Regioselective acylation at the 6-O and 6'-O positions is commonly observed in enzyme-catalyzed reactions using lipases. However, other enzymes, such as certain proteases, can exhibit different regioselectivities, leading to substitution at positions like 1'-OH, 2-OH, 3-OH, and 3'-OH. Chemical methods employing catalysts like dibutyltin (B87310) oxide have also been explored for regioselective sulfonylation of carbohydrates, demonstrating the possibility of selectively activating secondary hydroxyl functions.

The versatility of 3-ketosucrose in regioselective functionalization is evident in the synthesis of derivatives with amino acid and acrylic groups. uni-freiburg.de Building blocks for polymerization have been synthesized by introducing acrylic-type side chains using reagents like methacrylic anhydride. uni-freiburg.de Aminoacyl and peptide conjugates have also been obtained through conventional peptide synthesis techniques utilizing activated and protected amino acids, yielding glycoderivatives with an unconventional substitution pattern at the 3-position. uni-freiburg.de

| Strategy/Intermediate | Functional Group Introduced | Example Derivative(s) | Key Feature(s) | Source |

| 3-Ketosucrose | Amino | 3-amino-3-deoxy-alpha-D-allopyranosyl-beta-D-fructofuranoside | Reductive amination, high stereoselectivity | uni-freiburg.dejst.go.jp |

| 3-Amino derivative | Methacryloyl | Methacryloyl derivatives | Further functionalization | uni-freiburg.dejst.go.jp |

| 3-Amino derivative | Aminoacyl, Peptide | Aminoacyl and peptide conjugates | Conventional peptide synthesis | uni-freiburg.de |

| Protected Sucrose | Silyl, various | Derivatives functionalized at C1', C6 | Selective silylation | |

| Sucrose | Acyl | 6-O-acylsucroses, 6,6'-di-O-acylsucroses | Enzyme-catalyzed (lipases) | |

| Sucrose | Acyl (various positions) | Derivatives substituted at 1'-OH, 2-OH, 3-OH, 3'-OH | Enzyme-catalyzed (proteases) | |

| Carbohydrates | Tosyl | O-tosylated derivatives | Regioselective sulfonylation (chemical, catalytic) |

Elucidation of Biosynthetic Pathways and Enzymatic Mechanisms Involving 3 Deoxysugars

Enzymatic Transformations in Deoxysugar Biosynthesis Relevant to C-3 Deoxygenation

The biosynthesis of 3-deoxysugars involves specific enzymatic transformations, with C-3 deoxygenation being a particularly intriguing step. This process often requires the participation of coenzyme B6 and can involve the formation of radical intermediates. Enzymes catalyzing C-3 deoxygenation in the biosynthesis of 3-deoxyhexoses typically utilize a 4-ketohexose substrate and are often classified as aspartate aminotransferases based on sequence alignments and structural information, although they may employ pyridoxamine (B1203002) phosphate (B84403) (PMP) in catalysis instead of the more common pyridoxal (B1214274) phosphate (PLP).

Role of Dehydratases and Ketoreductases in Deoxysugar Formation

Dehydratases and ketoreductases play significant roles in the formation of deoxysugars. In the biosynthesis of 2,6-dideoxyhexoses, TDP-4-keto-6-deoxy-α-D-glucose is converted to an unstable intermediate by a 2-dehydratase. This intermediate can then be reduced by a 3-ketoreductase to yield different products depending on the enzyme involved. For instance, a TylC1-like ketoreductase can lead to the formation of TDP-2,6-dideoxy-D-glycero-D-glycero-4-hexulose, while a Gra-Orf26-like protein results in TDP-4-keto-2,6-dideoxy-D-glucose. These two products differ in the configuration of the hydroxyl group at C-3. Dehydratases are also involved in C-3 deoxygenation in certain pathways. For example, SpnO has been demonstrated to be a 2,3-dehydratase in the biosynthesis of TDP-forosamine. The combined action of a dehydratase and a ketoreductase can facilitate C-2 deoxygenation through a β-elimination/reduction mechanism.

Aminotransferase Activities in C-3 Amination of Deoxysugars

Aminotransferases are crucial enzymes that introduce amino groups into ketosugar substrates, leading to the formation of deoxy aminosugars. These enzymes are a prominent example of PLP-dependent enzymes in deoxysugar biosynthesis. The position of amination is determined by the specific aminotransferase and the location of the ketone group on the substrate, which is typically generated in a preceding step. Since many deoxysugar biosynthetic pathways share common 3- or 4-ketosugar precursors, amination commonly occurs at the C-3 and C-4 positions. For instance, in the biosynthesis of TDP-D-mycaminose, an aminotransferase (MidC) is involved in converting dTDP-3-keto-6-deoxyglucose to dTDP-3-amino-6-deoxyglucose. While some enzymes catalyze C-3 deoxygenation, others, like SpnQ in the presence of an amino donor such as L-glutamate and in the absence of factors for C-3 deoxygenation, can act as a 4-aminotransferase, converting TDP-2,6-dideoxy-4-keto-D-glucose to TDP-4-amino-2,4,6-trideoxy-D-glucose.

Directed Evolution and Pathway Engineering for Novel 3-Deoxysugar Analogues

The understanding of deoxysugar biosynthetic pathways and the enzymes involved has paved the way for directed evolution and pathway engineering to generate novel deoxysugar analogues. These approaches aim to modify the sugar structures or alter the glycosylation patterns of natural products, potentially leading to compounds with altered or improved biological activities.

Exploitation of Substrate Promiscuity in Deoxysugar Biosynthetic Enzymes

A key aspect exploited in pathway engineering is the substrate promiscuity exhibited by many deoxysugar biosynthetic enzymes and glycosyltransferases. This relaxed substrate specificity allows these enzymes to accept and modify non-native sugar substrates or transfer different sugars to acceptor molecules. By leveraging this promiscuity, researchers can introduce structural variations into the deoxysugar moiety. Directed evolution can be used to further expand the substrate range or alter the catalytic efficiency of these enzymes for desired non-native substrates. This can be achieved through techniques like site-directed mutagenesis to modify specific amino acid residues within the enzyme's active site.

Reconstruction of Deoxysugar Biosynthetic Pathways In Vitro

Reconstructing deoxysugar biosynthetic pathways in vitro using purified enzymes is a powerful approach for synthesizing specific deoxysugars and investigating enzyme mechanisms. This allows for controlled experiments to understand the sequence of enzymatic reactions and the role of each enzyme in the pathway. For example, the complete biosynthesis of TDP-L-epivancosamine from TDP-4-keto-6-deoxy-D-glucose has been reconstituted in vitro using five purified enzymes from the chloroeremomycin (B1668801) biosynthetic cluster. In vitro systems also facilitate the enzymatic synthesis of various NDP-deoxysugars, including early and late intermediates, which can be used as substrates for further studies or enzymatic synthesis. While total chemical synthesis of NDP-deoxysugars can be challenging, enzymatic methods offer a viable alternative for obtaining these activated sugars. The ability to reconstitute pathways in vitro provides a platform for the combinatorial biosynthesis of new bioactive compounds by combining enzymes from different pathways or using engineered enzymes.

Comparative Analysis of Deoxysucrose Biosynthesis with Other Glycosidic Pathways

Sucrose (B13894) Biosynthesis

Sucrose, a non-reducing disaccharide composed of glucose and fructose (B13574) linked by an α(1→2) glycosidic bond, is the primary transport carbohydrate in plants. nih.govrsc.orgnih.gov Its biosynthesis predominantly occurs in the plant cytosol through a two-step process catalyzed by Sucrose-6-phosphate (B12958860) synthase (SPS) and Sucrose-6-phosphate phosphatase (SPP). nih.govutexas.eduacs.orgnih.gov

The pathway begins with the activation of glucose to form UDP-glucose. Subsequently, SPS catalyzes the condensation of UDP-glucose with fructose-6-phosphate (B1210287) to produce sucrose-6-phosphate and UDP. nih.govnih.gov The final step involves the hydrolysis of sucrose-6-phosphate by SPP, yielding free sucrose and inorganic phosphate. nih.govacs.org This hydrolysis step is considered largely irreversible, driving the efficient synthesis of sucrose. acs.org Another enzyme, sucrose synthase (SuSy), can also be involved in sucrose metabolism, catalyzing a reversible reaction that can function in either sucrose synthesis or cleavage depending on the biological context and organism. utexas.eduacs.orgtandfonline.com

General Mechanisms of Deoxysugar Biosynthesis

Deoxysugars are monosaccharides where one or more hydroxyl groups are replaced by hydrogen atoms. They are frequently found as components of natural products, particularly antibiotics, where they play crucial roles in biological activity. jst.go.jptandfonline.comnih.govresearchgate.net The biosynthesis of deoxysugars is typically initiated with the activation of a standard hexose, such as glucose, to form a nucleotide-activated sugar (e.g., UDP-glucose, TDP-glucose). utexas.eduresearchgate.netwhiterose.ac.ukresearchgate.net

Following activation, a series of enzymatic transformations, often involving a 4-keto-6-deoxy intermediate, leads to the removal of hydroxyl groups and potential modifications to the sugar ring. utexas.eduresearchgate.netwhiterose.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.net Key enzymatic reactions in deoxysugar biosynthesis include:

Dehydratases: Catalyze the removal of water, often creating a double bond. utexas.eduacs.orgresearchgate.netresearchgate.net

Epimerases: Alter the stereochemistry at a specific carbon center. whiterose.ac.ukresearchgate.netresearchgate.netrsc.org

Reductases: Reduce keto groups to hydroxyl groups, sometimes in conjunction with deoxygenation. whiterose.ac.ukresearchgate.netresearchgate.netrsc.org

Transaminases: Introduce amino groups, leading to amino sugars, which can also be deoxygenated. acs.orgresearchgate.net

Methyltransferases: Add methyl groups. rsc.org

These pathways can be quite complex, involving multiple enzymes encoded by gene clusters, particularly in bacteria that produce glycosylated secondary metabolites. tandfonline.comnih.govresearchgate.netwhiterose.ac.ukresearchgate.netrsc.org

Biosynthesis of Other Disaccharides

The biosynthesis of other common disaccharides, such as lactose (B1674315) and maltose (B56501), also involves the formation of glycosidic bonds catalyzed by specific enzymes, primarily glycosyltransferases. nih.govjst.go.jp

Lactose, a disaccharide of glucose and galactose linked by a β(1→4) glycosidic bond, is synthesized in the mammary glands of mammals. nih.gov Its formation is catalyzed by lactose synthase, an enzyme complex that transfers galactose from UDP-galactose to glucose.

Maltose, a disaccharide of two glucose units linked by an α(1→4) glycosidic bond, is primarily a product of starch breakdown by amylases, rather than a directly synthesized disaccharide in the same way as sucrose or lactose. nih.gov However, the glycosidic bond in maltose is formed through enzymatic mechanisms during polysaccharide degradation or, in some contexts, by specific glycosyltransferases.

The formation of glycosidic bonds in general involves the reaction between the anomeric carbon of a sugar and a hydroxyl or other functional group of an acceptor molecule, typically another monosaccharide. This is a condensation reaction where a molecule of water is released, and it is catalyzed by glycosyltransferases. rsc.orgnih.govtandfonline.comjst.go.jp The specificity of the glycosyltransferase dictates the type of glycosidic bond formed (e.g., alpha or beta, and the positions linked). rsc.orgtandfonline.com

Comparative Analysis and Potential 3-Deoxysucrose Synthesis

Comparing the biosynthesis of sucrose with general deoxysugar pathways and other disaccharide synthesis highlights key distinctions:

Substrate Activation and Modification: Sucrose synthesis utilizes UDP-glucose and fructose-6-phosphate directly. nih.govnih.gov Deoxysugar biosynthesis, in contrast, typically starts with nucleotide-activated sugars that undergo significant enzymatic modification (deoxygenation, epimerization, etc.) before being transferred to an acceptor. utexas.edunih.govresearchgate.netwhiterose.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.net The biosynthesis of other disaccharides like lactose involves different activated sugar precursors (UDP-galactose).

Glycosidic Bond Formation: Sucrose formation via SPS/SPP involves the condensation of a nucleotide-sugar and a sugar phosphate, followed by dephosphorylation. nih.govnih.gov The glycosidic bond in most other disaccharides and in glycosylated natural products is formed by glycosyltransferases that transfer an activated sugar directly to an acceptor molecule. jst.go.jptandfonline.comnih.gov

Enzymatic Machinery: Sucrose biosynthesis relies on SPS and SPP as the primary enzymes. nih.govutexas.eduacs.orgnih.gov Deoxysugar pathways involve a diverse array of specialized enzymes for the various deoxygenation and modification steps. researchgate.netwhiterose.ac.ukresearchgate.netresearchgate.netrsc.org Glycosidic bond formation in other contexts is mediated by a wide variety of glycosyltransferases, each with specificity for the sugar donor, acceptor, and linkage. jst.go.jptandfonline.comnih.gov

Pathway Complexity and Biological Context: The core sucrose biosynthetic pathway is relatively simple. nih.govacs.orgnih.gov Deoxysugar biosynthetic pathways are often more complex due to the multiple modification steps required to generate the deoxy sugar moiety. jst.go.jpresearchgate.netwhiterose.ac.ukresearchgate.netrsc.org Sucrose is a primary metabolite for transport and storage in plants, nih.govnih.gov while deoxysugars are often components of secondary metabolites with specific biological activities, particularly in microorganisms. jst.go.jptandfonline.comnih.govresearchgate.net

The natural biosynthetic pathway for 3-deoxysucrose is not described in the provided search results. However, based on the mechanisms of deoxysugar and disaccharide biosynthesis, several hypothetical routes could be considered:

Synthesis from a Deoxy-Monosaccharide Precursor: This would involve the biosynthesis of either 3-deoxyglucose or 3-deoxyfructose (B1226627) (or their activated forms) through a deoxygenation pathway similar to those for other deoxysugars. This deoxy-monosaccharide would then be used as a substrate by a glycosyltransferase or a sucrose-synthase-like enzyme to form the glycosidic bond with the other monosaccharide.

Deoxygenation of Sucrose: This would involve a post-synthesis modification of sucrose, where an enzyme catalyzes the removal of the hydroxyl group at the 3-position of either the glucose or fructose moiety. Enzymatic deoxygenation reactions are known in deoxysugar biosynthesis. researchgate.netwhiterose.ac.ukresearchgate.netresearchgate.netrsc.org

Given that deoxygenation typically occurs on activated sugar precursors in known deoxysugar pathways, the first hypothetical route involving a deoxy-monosaccharide precursor seems more likely by analogy. However, the specific enzymes and regulatory mechanisms for such a pathway are not detailed in the available literature.

Chemical Synthesis Approaches to 3-Deoxysucrose Analogs:

While the natural biosynthesis is unclear, chemical synthesis has been employed to produce sucrose analogs modified at the 3-position. For instance, chemical methods have been used to synthesize 3-amino-3-deoxysucrose and 3-thiosucrose, starting from sucrose and involving steps like oxidation, hydrogenation, and nucleophilic substitution. tandfonline.com These synthetic routes demonstrate the feasibility of modifying the sucrose structure at the 3-position, providing insights into potential enzymatic transformations that might occur in a hypothetical biological pathway. Studies on these chemically synthesized analogs have also been used to investigate enzyme inhibition, such as their effects on dextransucrases. tandfonline.comnih.gov

The comparative analysis underscores that while sucrose biosynthesis is a conserved pathway for a primary metabolite, deoxysugar biosynthesis involves diverse and specialized enzymatic routes often linked to secondary metabolism. The potential biosynthesis of 3-deoxysucrose would likely involve a convergence of principles from both areas, requiring specific enzymes for both deoxygenation and glycosidic bond formation.

Data Table 1: Comparison of Biosynthetic Pathways

| Feature | Sucrose Biosynthesis (Plants) | General Deoxysugar Biosynthesis (e.g., in Bacteria) | Lactose Biosynthesis (Mammals) | Hypothetical 3-Deoxysucrose Biosynthesis |

| Primary Substrates | UDP-glucose, Fructose-6-phosphate | NDP-hexose (e.g., TDP-glucose) | UDP-galactose, Glucose | Modified monosaccharide(s), Activated monosaccharide |

| Key Glycosidic Bond | α(1→2) | Varies (often linked to aglycones) | β(1→4) | α(1→2) |

| Key Glycosidic Bond Forming Enzyme(s) | SPS, SPP (or SuSy) | Glycosyltransferases | Lactose Synthase | Hypothetical Glycosyltransferase/Sucrose Synthase analog |

| Deoxygenation Step | Absent | Present (multiple enzymatic steps) | Absent | Hypothetically Present (enzymatic deoxygenation) |

| Typical Pathway Location | Cytosol | Often associated with gene clusters | Golgi Apparatus | Unknown |

| Biological Role | Transport and storage of carbon and energy | Component of secondary metabolites (e.g., antibiotics) | Sugar in milk, energy source | Unknown (potentially as an analog or metabolite) |

Data Table 2: Examples of Enzymatic Transformations in Deoxysugar Biosynthesis

| Enzyme Class | Catalyzed Reaction | Example Deoxysugar Pathway (if applicable) |

| Dehydratase | Removal of water | L-Rhamnose, CDP-ascarylose |

| Epimerase | Alteration of stereochemistry | L-Rhamnose, Noviose |

| Reductase | Reduction of keto groups | L-Rhamnose, Noviose |

| Transaminase | Introduction of amino groups | Desosamine, Forosamine |

| Methyltransferase | Addition of methyl groups | Noviose, Mycarose |

| Deoxygenation Enzyme* | Removal of hydroxyl group (various mechanisms) | Various deoxysugars (e.g., at C-3, C-6) |

*Specific deoxygenation mechanisms can be complex and involve radical chemistry or other cofactors.

Advanced Analytical Characterization and Structural Elucidation of 3 Deoxysucrose and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Stereochemical Elucidation via NMR Parameters

NMR parameters, particularly coupling constants and NOESY correlations, provide crucial information for determining the stereochemistry of carbohydrate molecules. Vicinal coupling constants (³J) between protons on adjacent carbons are related to the dihedral angle between the C-H bonds (Karplus correlation) and can help determine the relative configuration of chiral centers and the conformation of sugar rings., For instance, large vicinal coupling constant values were used to attribute an anomeric signal to a β-xylopyranosyl unit in a structural study.

NOESY correlations provide through-space proximity information, which is essential for confirming the relative orientation of different parts of the molecule., For glycosides, NOESY signals between the anomeric proton of one sugar residue and protons on the aglycone or the adjacent sugar residue can help define the glycosidic linkage and its stereochemistry (α or β). The stereochemistry of various organic molecules, including those with sugar moieties, has been confirmed using NOESY experiments.

Advanced NMR methods based on anisotropic parameters, such as residual dipolar coupling (RDC) and residual chemical shift anisotropy (RCSA), have also been developed to provide more precise information for determining the complete structure, including stereochemistry, of complex molecules.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a complementary technique to NMR, providing information about the molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation and the identification of substructures.,,

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) has become a predominant technique for the analysis of oligosaccharides and glycosylated compounds due to its ability to ionize polar and thermally labile molecules with minimal fragmentation.,, ESI typically produces protonated or metal-adducted molecular ions in positive mode and deprotonated or anion-adducted species in negative mode. The observation of multiple charge states is common for larger molecules analyzed by ESI. ESI-MS is often coupled with tandem MS (ESI-MS/MS) to induce fragmentation of the molecular ion, providing characteristic fragment ions that help in sequencing oligosaccharides and identifying the positions of modifications or linkages.,, The identity of deoxysugars in macrolide derivatives has been confirmed by comparing ESI-MS-MS fragmentation patterns.

Fast-Atom Bombardment Mass Spectrometry (FAB-MS)

Fast-Atom Bombardment Mass Spectrometry (FAB-MS) was historically utilized for determining the sequence and linkage position of both derivatized and underivatized oligosaccharides., FAB is considered a "soft" ionization technique that produces protonated molecules or adducts, similar to ESI. While FAB-MS was popular in the past for analyzing non-volatile compounds, ESI-MS and MALDI-MS have largely replaced it due to their higher sensitivity.

Mass spectrometry, in general, plays a crucial role in the structural elucidation of oligosaccharides due to its high accuracy, versatility, and sensitivity. Fragmentation patterns obtained from MS experiments, particularly using techniques like ESI-MS/MS, are used to deduce the composition and sequence of sugar units.,

Advanced Chromatographic Methods for Separation and Purity Assessment

Chromatographic methods are essential for the separation of complex mixtures containing 3-deoxysucrose and its derivatives, as well as for assessing their purity. These techniques exploit the differential interactions of analytes with a stationary phase and a mobile phase to achieve separation.,,

Various chromatographic techniques are applicable to carbohydrates, including column chromatography, thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC)., HPLC is a widely used analytical and preparative technique for separating and quantifying components in complex mixtures, including carbohydrates, due to its high efficiency and sensitivity.,, GC is typically used for volatile compounds and often requires derivatization of carbohydrates to increase their volatility.,

Chromatographic methods are employed for both analytical purposes (scrutinizing mixture composition and proportions) and preparative purposes (isolating specific compounds or removing impurities). Achieving a satisfactory separation within a suitable time frame is a primary objective. The effectiveness of separation is evaluated by the resolution between peaks, which is influenced by the interaction between the analyte, the stationary phase, and the mobile phase., The choice of stationary and mobile phases depends on the properties of the target molecules and the specific application.

For the characterization of deoxysugars and glycosylated compounds, chromatographic separation is often a necessary step before spectroscopic analysis. For example, silica (B1680970) gel chromatography and reverse-phase HPLC were used to purify glycosylated macrolide species prior to their structural characterization by NMR and MS. Acid hydrolysis of marine high molecular weight dissolved organic matter, followed by cation exchange chromatography, was used to separate hydrolysis products for NMR characterization, revealing the presence of 3-deoxysugars. GC/MS analysis of derivatized carbohydrates has also been used for metabolic profiling and assessing isotopic enrichment.

Chromatography is crucial for ensuring the purity of isolated compounds before detailed structural analysis by techniques like NMR and MS, as impurities can complicate spectral interpretation.,

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely used technique for the analysis of carbohydrates, including deoxysugars. Its application to 3-deoxysucrose and its derivatives typically involves considerations of appropriate stationary phases, mobile phases, and detection methods to achieve effective separation and sensitive detection.

For the analysis of sugars, including deoxyhexoses, various HPLC approaches are employed. Underivatized sugars, which are polar compounds, can be separated using hydrophilic interaction liquid chromatography (HILIC) columns, such as those with amide stationary phases core.ac.ukspectralabsci.com. These columns are effective for separating polar compounds based on their interaction with the hydrophilic stationary phase and a mobile phase typically consisting of a high percentage of organic solvent (e.g., acetonitrile) mixed with water core.ac.ukspectralabsci.com. An XBridge Prep Amide column has been noted for use in the HPLC analysis related to the synthesis of deoxysucrose derivatives like 3-deoxysucrose and 4'-deoxysucrose escholarship.org.

Alternatively, carbohydrates can be derivatized to introduce chromophores or improve their volatility and detection properties. For instance, derivatization with compounds like 1-phenyl-3-methyl-5-pyrazolone (PMP) allows for detection using UV or diode array detectors (DAD) core.ac.uk. C18 columns, commonly used in reversed-phase HPLC, are suitable for separating these derivatized sugars core.ac.uk. While C18 columns are generally not effective for separating underivatized reducing sugars, they are applicable to sugar derivatives core.ac.uk.

Detection methods in HPLC for carbohydrates include Refractive Index (RI) detectors, which are universal but less sensitive, and Evaporative Light Scattering Detectors (ELSD), which can detect both derivatized and underivatized sugars core.ac.ukspectralabsci.com. UV or DAD detection is typically used in conjunction with derivatization core.ac.uk.

HPLC analysis has been applied in studies involving deoxysugar derivatives in various contexts, such as the analysis of secondary metabolites produced by Streptomyces strains, where HPLC was used to analyze chromomycin-related compounds and identify new derivatives nih.govasm.org. Semipreparative SAX-HPLC has also been used for the purification of enzymatically synthesized deoxysugar nucleotides pnas.org. In the context of synthesizing deoxysucrose derivatives, HPLC is indicated as a necessary analytical tool escholarship.org.

Other Chromatographic Techniques for Deoxysucrose Isolation

Beyond HPLC, other chromatographic techniques are valuable for the isolation and purification of deoxysucrose and its derivatives, particularly when dealing with complex mixtures or requiring high purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of deoxysugars and their derivatives, often providing both separation and structural information through mass fragmentation patterns csic.eslookchem.comresearchgate.netnih.govresearchgate.net. Prior to GC-MS analysis, deoxysugars typically require derivatization to increase their volatility and thermal stability nih.govpsu.edu. Common derivatization methods include silylation (e.g., using trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) derivatives), acetylation, or formation of aldononitrile acetates or alditol acetates lookchem.comnih.govpsu.edu. GC-MS has been used to identify deoxysugar derivatives in various samples, including heated milk and astrophysical ice analogues csic.esnih.gov. While direct application to 3-deoxysucrose might require hydrolysis into its monosaccharide components (deoxyglucose and fructose) followed by derivatization, GC-MS is a relevant technique for characterizing deoxysugar structures.

Fast Protein Liquid Chromatography (FPLC), a type of liquid chromatography, is frequently used for the purification of biomolecules, including enzymatically synthesized deoxysugars or deoxysugar nucleotides pnas.orgnih.gov. This technique often utilizes ion-exchange columns, such as Mono Q, with buffer gradients for elution pnas.orgnih.gov. FPLC can be effective for purifying deoxysugar derivatives from reaction mixtures or biological extracts pnas.orgnih.gov.

Hydrophilic Interaction Liquid Chromatography coupled to tandem mass spectrometry (HILIC-MS/MS) is another technique applicable to the analysis of monosaccharides, including deoxyhexoses, offering sensitivity and the ability to separate diastereomers researchgate.net. This method uses hydrophilic stationary phases and is coupled with MS/MS for detection and structural confirmation researchgate.net.

Centrifugal Partition Chromatography (CPC), a form of liquid-liquid chromatography, provides an alternative for the isolation and purification of compounds from complex matrices without the use of a solid stationary phase, reducing the risk of irreversible adsorption rotachrom.com. CPC has been highlighted for its utility in isolation and purification processes rotachrom.com. While not specifically mentioned for 3-deoxysucrose, its application to isolating compounds from complex mixtures suggests potential for purifying deoxysucrose or its derivatives from synthesis mixtures or biological sources.

Column chromatography, in a more general sense, is also a fundamental technique used for separating deoxyribose derivatives and other substances, often as a step in a multi-step isolation procedure nih.gov. This can involve various stationary phases depending on the properties of the compounds being isolated.

These chromatographic techniques, ranging from analytical HPLC and GC-MS for characterization and identification to preparative FPLC and potentially CPC for isolation, provide a suite of tools essential for the study of 3-deoxysucrose and its derivatives.

Biological Functions and Molecular Interactions Non Clinical of 3 Deoxysucrose and Analogues

Enzyme Inhibition Studies of 3-Deoxysucrose and Related Analogues

Sucrose (B13894) derivatives modified at various positions have been investigated for their inhibitory effects on enzymes that utilize sucrose as a substrate, particularly glycosyltransferases involved in polysaccharide synthesis.

Inhibition of Dextransucrases from L. mesenteroides

Studies have examined the effect of sucrose analogues, including 3-deoxysucrose, on dextransucrases from Leuconostoc mesenteroides. Dextransucrase (EC 2.4.1.5) catalyzes the synthesis of dextran (B179266) from sucrose and also transfers glucosyl units to acceptor molecules. researchgate.net

Research indicates that 3-deoxysucrose can act as an inhibitor of dextran synthesis by dextransucrase from L. mesenteroides. For instance, 3-deoxysucrose was found to be a weak noncompetitive inhibitor for L. mesenteroides B-512F dextransucrase, with a reported Ki value of 530 mM. nih.gov, jmb.or.kr Another study using dextransucrase from strain B-1397 found that 3-amino-3-deoxysucrose was a strong competitive inhibitor of dextran synthesis. nih.gov These findings suggest that modifications at the C-3 position of sucrose can influence its interaction with dextransucrase, affecting the enzyme's ability to synthesize dextran.

While 3-deoxysucrose and 3-amino-3-deoxysucrose were found to compete effectively with sucrose for the sucrose binding site, they were unable to participate as glycosyl donors in the polymerization or glycosyl-transfer processes catalyzed by dextransucrase from L. mesenteroides B-1397. nih.gov

Data on the inhibition of L. mesenteroides B-512F dextransucrase by sucrose analogues modified at carbon 3, 4, and 6 include the following Ki values:

| Inhibitor | Type of Inhibition | Ki (mM) |

| 3-Deoxysucrose | Noncompetitive | 530 |

| 4-Deoxysucrose | Noncompetitive | 201 |

| 4-Chloro-4-deoxygalactosucrose | Noncompetitive | 202 |

| 6-Deoxysucrose | Competitive | 1.60 |

| 4,6-Dideoxysucrose | Competitive | 20.3 |

Competitive Inhibition of Amylosucrases

Amylosucrase (EC 2.4.1.4) is another sucrose-utilizing enzyme that synthesizes alpha-glucans, primarily with α-1,4 linkages, from sucrose. researchgate.net, uniprot.org Studies on the inhibition of Neisseria perflava amylosucrase by sucrose derivatives have been conducted. capes.gov.br, nih.gov

In contrast to the findings with dextransucrase, sucrose derivatives modified at C-3, including 3-deoxysucrose and α-D-allopyranosyl β-D-fructofuranoside, were not significantly inhibitory to Neisseria perflava amylosucrase over the concentration range tested. capes.gov.br, nih.gov Derivatives modified at C-6, such as 6-deoxysucrose and 6-deoxy-6-fluorosucrose, were found to be potent competitive inhibitors of this enzyme. capes.gov.br, nih.gov

Data on the inhibition of Neisseria perflava amylosucrase by sucrose derivatives include the following Ki values:

| Inhibitor | Type of Inhibition | Ki (mM) |

| 3-Deoxysucrose | Not significantly inhibitory | Not reported |

| α-D-allopyranosyl β-D-fructofuranoside | Not significantly inhibitory | Not reported |

| 6-Deoxysucrose | Competitive | 6.2 ± 0.3 |

| 6-deoxy-6-fluorosucrose | Competitive | 0.50 ± 0.06 |

| 4,6-Dideoxysucrose | Non-competitive | Unusual pattern |

Source: Based on data from capes.gov.br, nih.gov. The KM value for sucrose with Neisseria perflava amylosucrase is 26.5 ± 4.6 mM. capes.gov.br, nih.gov

None of the tested sucrose derivatives, including those modified at C-3, were found to be substrates for Neisseria perflava amylosucrase, nor were they glycosyl donors to maltotriose. capes.gov.br, nih.gov

Mechanistic Insights into Substrate Binding and Glycosyl Transfer Inhibition

The studies on enzyme inhibition by 3-deoxysucrose and its analogues provide insights into the substrate binding sites and the mechanism of glycosyl transfer. In the case of L. mesenteroides dextransucrase, the competitive inhibition observed with 3-amino-3-deoxysucrose suggests that this analogue binds to the sucrose binding site, effectively competing with the natural substrate. nih.gov However, its inability to act as a glycosyl donor indicates that the modification at the C-3 position interferes with the subsequent catalytic steps required for polymerization or transfer. nih.gov

For Neisseria perflava amylosucrase, the lack of significant inhibition by 3-deoxysucrose suggests that the hydroxyl group at the C-3 position of the glucosyl moiety of sucrose may not be as critical for binding to the active site of this enzyme compared to dextransucerase, or that the modification significantly disrupts binding or catalysis. capes.gov.br, nih.gov In contrast, modifications at the C-6 position of sucrose resulted in potent competitive inhibitors, highlighting the importance of this region for productive substrate binding in amylosucrase. capes.gov.br, nih.gov

Deoxy sugars, as analogues of natural substrates, can provide valuable information about the structural requirements for enzyme-substrate interactions and the catalytic mechanisms of glycosyltransferases. researchgate.net By studying how modifications like the removal of a hydroxyl group at the C-3 position affect binding affinity and catalytic activity, researchers can infer the roles of specific hydroxyl groups in substrate recognition, orientation within the active site, and the transition state stabilization during glycosyl transfer. nih.gov

Investigation of 3-Deoxysucrose Analogues as Probes for Glycosyltransferase Specificity

Sucrose analogues, including those modified at the C-3 position, have been utilized as probes to investigate the specificity of glycosyltransferases. These studies help to understand the enzyme's promiscuity or strict requirements for substrate structure.

For Streptococcus mutans 6715 glucosyltransferases (GTF-S and GTF-I), 3-deoxysucrose and 3-deoxy-3-fluorosucrose (B3363369) were studied as inhibitors and potential substrates. researchgate.net Although these analogues were not substrates for polymer synthesis by either GTF-S or GTF-I, they were able to donate glycosyl residues for acceptor reactions with both enzymes. researchgate.net This indicates that while the C-3 modification prevents productive polymerization, the enzymes can still bind these analogues and catalyze the transfer of the glucosyl moiety to a suitable acceptor molecule. The modification at C-3 was found to considerably decrease the binding at the active site of both enzymes, as indicated by their inhibition characteristics. researchgate.net

The use of deoxy sugars and their analogues as probes is a common strategy to explore the substrate specificity and catalytic mechanisms of glycosyltransferases. researchgate.net, acs.org, acs.org By presenting the enzyme with modified substrates, researchers can identify which structural features of the sugar are essential for recognition, binding, and catalysis. This information is valuable for understanding the enzyme's natural function and for potential applications in enzymatic synthesis or the development of enzyme inhibitors.

The studies with 3-deoxysucrose and its analogues demonstrate that modifications at the C-3 position can significantly impact the interaction with different glycosyltransferases, altering binding affinity, the mode of inhibition, and the ability of the modified sugar to act as a glycosyl donor.

Emerging Research Directions and Future Perspectives in 3 Deoxysucrose Research

Development of Next-Generation Synthetic Strategies for Deoxysucrose Scaffolds

The chemical synthesis of complex carbohydrates, including deoxysugars, often presents significant challenges due to the need for precise control over regioselectivity and stereoselectivity nih.govnih.gov. Traditional chemical synthesis methods can be complicated, may involve multiple steps, and can result in low yields nih.govgoogle.com. The development of next-generation synthetic strategies for deoxysucrose scaffolds is crucial for improving accessibility to this compound and its derivatives.

Future directions in this area are likely to involve the refinement of existing chemical methods and the exploration of novel approaches. For instance, strategies for synthesizing 2-deoxyglycosides, which share some structural features with 3-deoxysucrose (specifically, the absence of a hydroxyl group at a sugar ring position), have evolved to address issues of selectivity nih.govacs.org. These include direct glycosylation methods, indirect approaches involving temporary protecting groups, and the use of glycals as electrophiles acs.org. Applying and adapting such strategies to the sucrose (B13894) scaffold, specifically targeting the removal or modification at the 3-position of either the glucose or fructose (B13574) moiety, will be key.

Chemoenzymatic approaches, combining the strengths of chemical and enzymatic synthesis, offer a promising route. Enzymes can provide high specificity and efficiency for particular transformations that are difficult to achieve chemically nih.govacs.org. While the search results highlight chemoenzymatic methods for preparing other 3-deoxysugars like KDO, similar strategies could be explored for 3-deoxysucrose by identifying or engineering enzymes capable of regioselective deoxygenation or modification at the 3-position of sucrose or its precursors nih.govresearchgate.net. The promiscuous activity of some enzymes, such as macrophomate (B1257912) synthase in the synthesis of 3-deoxysugar derivatives, suggests potential for identifying biocatalysts applicable to sucrose modifications nih.gov.

The development of more efficient protecting group strategies and coupling methods specifically tailored for deoxysucrose synthesis will also be important. Research on sucrose-based macrocycles and ligands demonstrates ongoing efforts to chemically modify the sucrose scaffold at various positions, providing a foundation for targeted deoxygenation approaches researchgate.net.

Advanced Enzymatic and Metabolic Engineering for Chemodiversity

Enzymatic and metabolic engineering offer powerful tools for the tailored synthesis of carbohydrates, including deoxysugars, by harnessing or modifying biological systems nih.govsciencedaily.com. This approach can provide more sustainable and efficient routes compared to purely chemical synthesis researchgate.netgoogle.com.

For 3-deoxysucrose, advanced enzymatic strategies could involve identifying or engineering glycosyltransferases and other enzymes capable of synthesizing the 3-deoxy linkage within the sucrose structure. Sucrose phosphorylase (SPase), for example, is an enzyme that catalyzes the reversible phosphorolysis of sucrose and can be engineered for transglycosylation reactions to produce various glycosylated products mdpi.commdpi.com. While SPase typically works on the glucose moiety, engineering its substrate specificity or exploring other enzymes that act on sucrose could lead to enzymatic routes for 3-deoxysucrose synthesis.

Metabolic engineering of microorganisms presents an opportunity to create biological factories for producing 3-deoxysucrose or its precursors. Microorganisms are already engineered for the production of various deoxysugars, often derived from glucose google.com. The biosynthesis of many bacterial deoxysugars involves pathways starting from NDP-glucose, followed by dehydration and further modifications nih.govresearchgate.netasm.orgasm.orgpnas.orgnih.gov. Engineering these pathways in host organisms like E. coli or Streptomyces to utilize sucrose as a substrate or to specifically introduce a 3-deoxy modification into a sucrose-like structure represents a future research direction google.comacs.org. Strategies could involve modifying endogenous sugar metabolic pathways, introducing heterologous genes encoding relevant enzymes (e.g., deoxygenases, epimerases, reductases), and optimizing metabolic flux towards 3-deoxysucrose production sciencedaily.comresearchgate.netgoogle.com.

The concept of "glycodiversification" through enzymatic and metabolic engineering, which involves generating libraries of modified sugars and glycoconjugates, is highly relevant nih.govnih.govacs.org. Applying this to 3-deoxysucrose could lead to the production of a range of 3-deoxysucrose derivatives with potentially diverse biological activities.

Elucidation of Regulatory Networks in 3-Deoxysugar Biosynthesis

Deoxysugar biosynthetic gene clusters are often subject to complex regulatory mechanisms involving transcriptional activators and repressors uni-freiburg.deresearchgate.net. For example, the biosynthesis of deoxysugars in bacteria, often associated with secondary metabolites, is controlled by regulatory genes within or adjacent to biosynthetic gene clusters acs.orguni-freiburg.deresearchgate.net. These regulatory networks can respond to environmental signals and cellular metabolic states researchgate.netoup.com.

Future research should focus on identifying potential natural producers of 3-deoxysucrose, if they exist, and elucidating the genes and regulatory elements involved in its biosynthesis. This could involve genomic mining for gene clusters containing enzymes homologous to known deoxygenases, epimerases, and glycosyltransferases that might act on sucrose or its precursors at the 3-position. Techniques such as gene knockout studies, overexpression of regulatory genes, and analysis of gene expression profiles under different conditions can help to unravel these regulatory networks uni-freiburg.deresearchgate.netfrontiersin.org.

Rational Design of Glycomimetics Based on 3-Deoxysucrose Structure

Glycomimetics, which are structural and functional mimics of carbohydrates, are designed to overcome the limitations of natural carbohydrates as therapeutic agents, such as poor metabolic stability and bioavailability acs.orgresearchgate.netresearchgate.net. The unique structural features of 3-deoxysucrose could serve as a scaffold for the rational design of novel glycomimetics with potential biological applications.

The absence of the hydroxyl group at the 3-position alters the conformational flexibility and hydrogen bonding potential of the sucrose molecule. This structural modification can influence the interaction of 3-deoxysucrose or its derivatives with carbohydrate-binding proteins (lectins), enzymes (glycosidases, glycosyltransferases), and other biological targets acs.orgresearchgate.netunirioja.es.

Future research should involve using the structure of 3-deoxysucrose as a starting point for designing and synthesizing analogs with modifications at other positions or with different linkages researchgate.netresearchgate.net. Computational modeling and structural analysis can help predict how these modifications might affect binding affinity and biological activity acs.org. High-throughput screening of libraries of 3-deoxysucrose-based glycomimetics against various biological targets could identify lead compounds for drug development researchgate.netresearchgate.net.

The stability of the glycosidic bond in deoxysugars can be a concern, and strategies to enhance stability, such as replacing the glycosidic oxygen with a sulfur or carbon atom (thioglycosides or C-glycosides), could be applied to 3-deoxysucrose mimetics acs.orgresearchgate.net. Incorporating electronegative substituents like fluorine can also improve metabolic stability and modulate interactions with proteins acs.orgresearchgate.netnsf.govwhiterose.ac.uk.

By leveraging the structural distinctiveness of 3-deoxysucrose, researchers can design glycomimetics with tailored properties for applications in areas such as enzyme inhibition, modulation of cell-cell recognition, or as components of novel biomaterials.

Q & A

Q. What are the most reliable methods for synthesizing 3-Deoxysucrose with high purity, and how can potential byproducts be minimized?

- Methodology : Synthesis via glycosylation of unprotected sucrose using glycosyl fluorides in the presence of calcium ions has been reported as effective. Optimization of reaction conditions (e.g., temperature, solvent polarity) and purification via high-performance liquid chromatography (HPLC) can minimize byproducts like 2-deoxysucrose isomers .

- Analytical Validation : Confirm purity using NMR spectroscopy and mass spectrometry (MS) to distinguish between structural isomers .

Q. How can researchers distinguish 3-Deoxysucrose from its structural isomers (e.g., 2-Deoxysucrose) during characterization?

- Techniques : X-ray crystallography provides definitive structural elucidation. Alternatively, nuclear Overhauser effect spectroscopy (NOESY) NMR can identify spatial proximity of hydroxyl groups unique to 3-Deoxysucrose .

Q. What standardized protocols exist for assessing the stability of 3-Deoxysucrose under varying pH and temperature conditions?

- Experimental Design : Use accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) with periodic sampling. Quantify degradation products via LC-MS and compare against International Council for Harmonisation (ICH) guidelines .

Q. Which in vitro assays are appropriate for preliminary screening of 3-Deoxysucrose’s biological activity?

- Approach : Enzyme inhibition assays (e.g., glycosidase activity) using spectrophotometric methods. Include positive controls (e.g., deoxy sugars with known activity) and triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How can dynamic structural behavior of 3-Deoxysucrose in aqueous solutions be analyzed to inform its functional interactions?

- Methodology : Employ molecular dynamics (MD) simulations paired with small-angle X-ray scattering (SAXS) to model conformational changes. Validate predictions using -NMR relaxation experiments .

Q. What strategies resolve contradictions in reported bioactivity data for 3-Deoxysucrose across studies?

Q. How can researchers design experiments to investigate synergistic effects between 3-Deoxysucrose and other bioactive carbohydrates?

Q. What advanced spectroscopic techniques are required to address anomalies in 3-Deoxysucrose’s reported spectral data?

- Resolution : Apply 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals. Cross-reference with computational NMR prediction tools (e.g., ACD/Labs) .

Q. How can computational models predict 3-Deoxysucrose’s interaction with membrane transporters or receptors?

- Modeling Workflow : Use molecular docking (AutoDock Vina) and binding free energy calculations (MM/PBSA) to prioritize targets. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Methodological Considerations

Q. How should researchers handle the hygroscopicity of 3-Deoxysucrose during storage and experimental use?

- Best Practices : Store under inert gas (argon) in desiccators with silica gel. Pre-dry samples via lyophilization before kinetic or thermodynamic studies .

Q. What steps ensure accurate quantification of 3-Deoxysucrose in complex biological matrices?

- Analytical Rigor : Use isotope dilution mass spectrometry (ID-MS) with -labeled internal standards. Optimize extraction protocols to minimize matrix interference .

Q. How can researchers validate the absence of endotoxins or microbial contaminants in 3-Deoxysucrose samples used for in vivo studies?

- Quality Control : Perform Limulus amebocyte lysate (LAL) assays for endotoxins and aerobic/anaerobic culture tests. Adhere to Good Laboratory Practice (GLP) guidelines .

Data Presentation and Reproducibility

Q. What are the best practices for visualizing 3-Deoxysucrose’s structural and functional data in publications?

- Guidelines : Use PyMOL for 3D structural renderings and OriginLab for kinetic plots. Avoid overcrowding figures with excessive chemical structures; prioritize clarity per journal guidelines .

Q. How can researchers enhance reproducibility when reporting synthetic yields of 3-Deoxysucrose?

- Documentation : Provide detailed reaction logs (e.g., solvent batches, catalyst lot numbers) in supplementary materials. Share raw NMR/MS files in public repositories like Zenodo .

Emerging Research Directions

Q. What mechanistic studies could elucidate 3-Deoxysucrose’s role in glycocalyx remodeling or cell signaling?

Q. How can isotopic labeling of 3-Deoxysucrose advance metabolic flux analysis in living systems?

- Innovation : Synthesize - or -labeled derivatives for tracer studies. Pair with kinetic modeling (e.g., INCA software) to map metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.